tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
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Overview
Description
tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate is a complex organic compound with the molecular formula C14H22N2O3. It is characterized by its unique spirocyclic structure, which includes an azetidine ring fused to a bicyclo[3.2.1]octane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the formation of the spirocyclic structure. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring consistent quality, and implementing cost-effective processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound may be used in the synthesis of specialized materials or as a precursor for other chemical products. Its unique properties can be leveraged to develop new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
What sets tert-Butyl 2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate apart from similar compounds is its specific spirocyclic structure, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-4-5-10(16)7-14(6-9)8-15-11(14)17/h9-10H,4-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNSWIQQQHWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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